molecular formula C10F22 B1199708 Perfluoro-2,7-dimethyloctane CAS No. 3021-63-4

Perfluoro-2,7-dimethyloctane

Cat. No.: B1199708
CAS No.: 3021-63-4
M. Wt: 538.07 g/mol
InChI Key: OBAVAMUHCSFDSY-UHFFFAOYSA-N
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Description

Perfluoro-2,7-dimethyloctane, also known as this compound, is a useful research compound. Its molecular formula is C10F22 and its molecular weight is 538.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enthalpy of Formation : A study measured the energy of combustion of perfluoro-2,7-dimethyloctane, providing important thermodynamic data for this compound (Zhogina et al., 1989).

  • Synthesis of Vinyl Ether Compounds : Research on the pyrolysis of dimethyl perfluoro-2,7-dimethyl-3,6-dioxa-1,8-octanedioate to obtain vinyl ethers, demonstrating the compound's utility in chemical synthesis (Takata et al., 1995).

  • Gas Separation Membranes : The use of perfluoropolymer membranes, including those derived from this compound, for superior gas separation performance is discussed in this paper (Okamoto et al., 2014).

  • Fluorinated Tertiary Thio- and Selenoethers Synthesis : This study involves the reaction of sulfenyl or selenenyl chloride with perfluoropropene dimers in the presence of alkali fluoride (Suzuki et al., 1987).

  • Photochemical Rearrangement of Perfluoro-alkyl Olefins : The paper explores the photochemical isomerisation of perfluoro-2,3-dimethylbut-2-ene and related compounds (Bell et al., 1980).

  • Perfluorodioxolane Polymers for Optical Fibers and Membranes : This research highlights the application of perfluorodioxolane polymers, derived from this compound, in plastic optical fibers and gas separation membranes (Okamoto et al., 2016).

  • Synthesis and Reactions of Perfluoro-1,2-dienes : Investigating the preparation and nucleophilic reactions of perfluoro-1,2-dienes including this compound derivatives (Bosbury et al., 1978).

  • Phosphonated Perfluorocarbon Polymers : A study on the copolymerization of perfluorocarbon polymers bearing phosphono groups, showcasing potential applications in various fields (Yamabe et al., 2000).

Mechanism of Action

1. Target of Action: Perfluoro-2,7-dimethyloctane primarily targets lipid membranes due to its highly fluorinated structure. This compound’s affinity for lipid environments allows it to integrate into cell membranes, potentially disrupting their normal function .

2. Mode of Action: Upon integration into lipid membranes, this compound can alter membrane fluidity and permeability. This disruption can affect membrane-bound proteins and receptors, leading to changes in cellular signaling and transport processes .

3. Biochemical Pathways: The integration of this compound into cell membranes can impact several biochemical pathways, particularly those involving membrane-bound enzymes and receptors. This can lead to downstream effects such as altered signal transduction, changes in ion transport, and potential disruptions in metabolic processes .

Pharmacokinetics:

5. Result of Action: At the molecular level, this compound’s integration into cell membranes can lead to altered membrane dynamics, affecting cellular homeostasis. At the cellular level, this can result in changes in cell signaling, transport, and potentially cell viability .

6. Action Environment: Environmental factors such as temperature, pH, and the presence of other lipophilic substances can influence the efficacy and stability of this compound. Higher temperatures may increase membrane fluidity, enhancing the compound’s integration, while extreme pH levels could affect its stability .

Would you like more detailed information on any specific aspect of this compound’s mechanism of action?

: NIST Chemistry WebBook

Biochemical Analysis

Biochemical Properties

Perfluoro-2,7-dimethyloctane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s high fluorine content contributes to its hydrophobic nature, which can influence its interactions with lipid membranes and proteins. Studies have shown that this compound can interact with enzymes involved in lipid metabolism, potentially inhibiting their activity . Additionally, it may bind to proteins such as serum albumin, affecting their function and transport properties .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been linked to disruptions in the TGF-β/SMAD signaling pathway, which plays a crucial role in cell growth and differentiation . Furthermore, it can induce oxidative stress and affect the expression of genes related to the cell cycle and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism and energy homeostasis . This activation can result in changes in gene expression and metabolic processes. Additionally, the compound’s interaction with nuclear receptors such as NF-κB can modulate inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that this compound is highly stable and resistant to degradation, leading to its persistence in biological systems . Long-term exposure to the compound can result in cumulative effects, including alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic or adverse effects. For instance, studies on rodents have shown that high doses of this compound can lead to hepatotoxicity, characterized by liver damage and inflammation . Additionally, high doses can affect immune cell populations and alter immune responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s high fluorine content can influence its metabolic fate, leading to the formation of stable metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells. For example, this compound can inhibit enzymes involved in fatty acid oxidation, leading to the accumulation of fatty acids and disruption of energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, it can accumulate in lipid-rich tissues due to its hydrophobic nature . The distribution of this compound within cells can affect its localization and activity, influencing cellular processes and functions .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence lipid metabolism and energy production . The subcellular localization of this compound can affect its activity and function, contributing to its overall biochemical effects.

Properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,6,7,8,8,8-hexadecafluoro-2,7-bis(trifluoromethyl)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F22/c11-1(7(21,22)23,8(24,25)26)3(13,14)5(17,18)6(19,20)4(15,16)2(12,9(27,28)29)10(30,31)32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAVAMUHCSFDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184314
Record name Perfluoro-2,7-dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3021-63-4
Record name Perfluoroalcane-C8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perfluoro-2,7-dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is enthalpy of formation and why is it important?

A1: Enthalpy of formation (ΔHf) is the heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that provides valuable information about a compound's stability and the energy changes associated with its formation or breakdown. []

Q2: What does the enthalpy of formation tell us about perfluoro-2,7-dimethyloctane?

A2: Unfortunately, the abstract only states that the enthalpy of formation for this compound was determined. It doesn't provide the actual value. Knowing the enthalpy of formation would allow us to compare its stability to other compounds and potentially predict its behavior in chemical reactions. []

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